molecular formula C9H14O3 B14506686 2-(2-Oxopropyl)hex-2-enoic acid CAS No. 63063-92-3

2-(2-Oxopropyl)hex-2-enoic acid

Cat. No.: B14506686
CAS No.: 63063-92-3
M. Wt: 170.21 g/mol
InChI Key: INEHBQZPGRQBJY-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)hex-2-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)hex-2-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of hexanal with acetone, followed by oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the aldol condensation, and an oxidizing agent like potassium permanganate for the oxidation step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)hex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopropyl)hex-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)hex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. The presence of the carboxyl group allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)hex-2-enoic acid is unique due to the presence of both the oxopropyl group and the double bond within its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

63063-92-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-oxopropyl)hex-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-3-4-5-8(9(11)12)6-7(2)10/h5H,3-4,6H2,1-2H3,(H,11,12)

InChI Key

INEHBQZPGRQBJY-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(CC(=O)C)C(=O)O

Origin of Product

United States

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